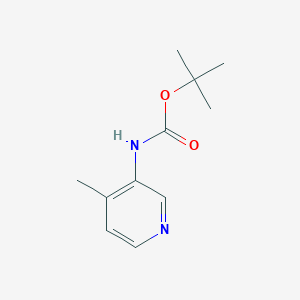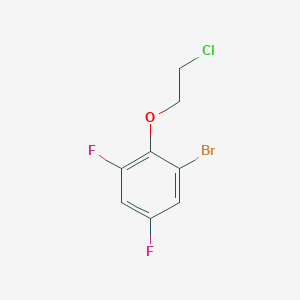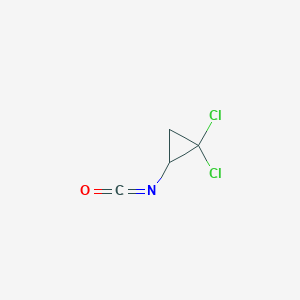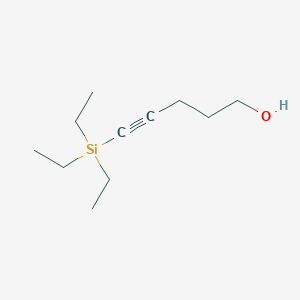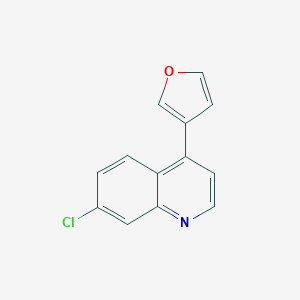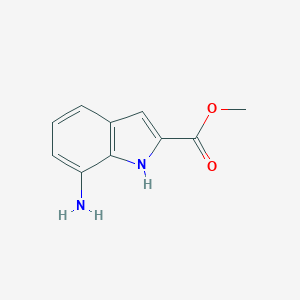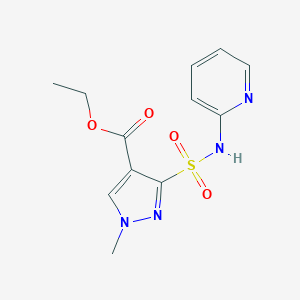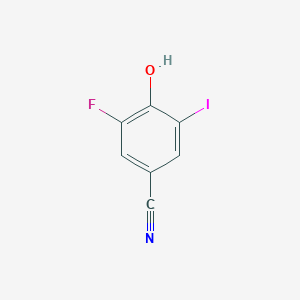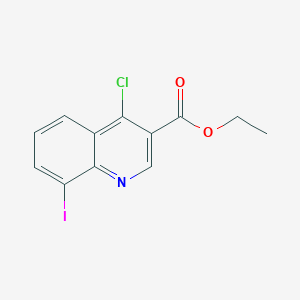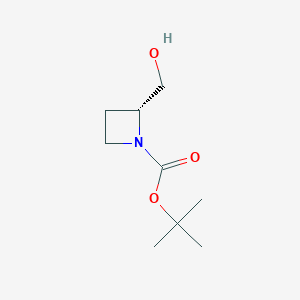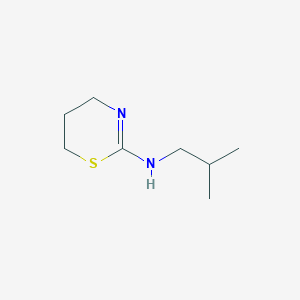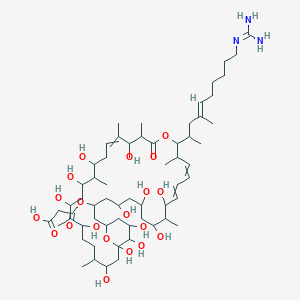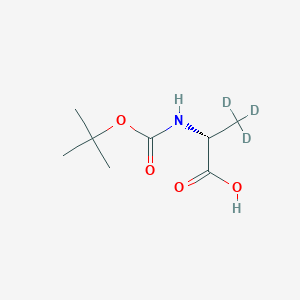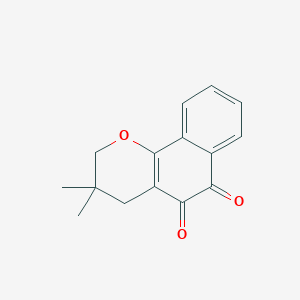![molecular formula C16H12N4O2S2 B071922 6-(4-Phenylphenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide CAS No. 183999-58-8](/img/structure/B71922.png)
6-(4-Phenylphenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1,1’-Biphenyl-4-yl)imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,1’-Biphenyl-4-yl)imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide typically involves the reaction of 2-amino-1,3,4-thiadiazole derivatives with biphenyl-4-carboxaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid and triethylamine at elevated temperatures . The process may also involve the use of green solvents like water to promote environmentally friendly synthesis .
Industrial Production Methods
the principles of green chemistry and the use of one-pot, multicomponent reactions are likely to be employed to maximize yield and minimize waste .
化学反应分析
Types of Reactions
6-(1,1’-Biphenyl-4-yl)imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: May be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 6-(1,1’-Biphenyl-4-yl)imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide involves its interaction with various molecular targets. For instance, its antifungal activity is believed to result from the inhibition of fungal cell wall synthesis . In cancer cells, the compound may induce cell cycle arrest and apoptosis by interacting with microtubules and disrupting their function .
相似化合物的比较
Similar Compounds
Imidazo[2,1-b][1,3,4]thiadiazole derivatives: These compounds share a similar core structure and exhibit a range of biological activities.
Biphenyl derivatives: Compounds containing the biphenyl moiety are known for their diverse chemical reactivity and applications in medicinal chemistry.
Uniqueness
6-(1,1’-Biphenyl-4-yl)imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide is unique due to its combination of the biphenyl and imidazo[2,1-b][1,3,4]thiadiazole moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry.
属性
CAS 编号 |
183999-58-8 |
|---|---|
分子式 |
C16H12N4O2S2 |
分子量 |
356.4 g/mol |
IUPAC 名称 |
6-(4-phenylphenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide |
InChI |
InChI=1S/C16H12N4O2S2/c17-24(21,22)16-19-20-10-14(18-15(20)23-16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H2,17,21,22) |
InChI 键 |
PJHLUDLULHBJEH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C(=N3)SC(=N4)S(=O)(=O)N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C(=N3)SC(=N4)S(=O)(=O)N |
Key on ui other cas no. |
183999-58-8 |
同义词 |
Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 6-(1,1'-biphenyl)-4-yl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


